![molecular formula C20H20N6O2 B2968703 (4-(6-甲基吡哒嗪-3-基)哌嗪-1-基)(3-(嘧啶-2-氧基)苯基)甲苯酮 CAS No. 1251691-21-0](/img/structure/B2968703.png)
(4-(6-甲基吡哒嗪-3-基)哌嗪-1-基)(3-(嘧啶-2-氧基)苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a novel derivative designed for potential anti-tubercular activity. Specifically, it falls within the category of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides . Its chemical structure combines a pyridine ring, a piperazine moiety, and a pyrimidinyl ether group.
Synthesis Analysis
Chemical Reactions Analysis
科学研究应用
药代动力学和代谢
一项研究详细阐述了结构相关的二肽基肽酶 IV 抑制剂的药代动力学和代谢,探索了它在大鼠、狗和人体中的吸收、代谢和排泄。这项研究重点介绍了该化合物的快速吸收和主要肾脏清除,以及对其代谢途径的全面分析,包括羟基化、酰胺水解和 N-脱烷基过程。该研究还强调了细胞色素 P450 酶在该类化合物代谢中的作用,提供了对其药代动力学行为的见解 (Sharma 等人,2012)。
治疗潜力
研究已经发现该化合物的衍生物是各种受体的有效拮抗剂,表明它们在治疗疾病中的潜力。例如,发现一个新系列作为选择性 TRPV4 通道拮抗剂,在动物模型中显示出镇痛效果,这暗示了它们治疗疼痛的潜力 (Tsuno 等人,2017)。另一项研究合成了对人癌细胞系表现出抗增殖活性的衍生物,表明在癌症治疗中的潜在应用 (Mallesha 等人,2012)。
分析和合成方法
一些研究已经开发了合成和分析相关化合物的的方法,为药物化学领域做出了贡献。非水毛细管电泳等技术被用于分离相关物质,证明了该方法在质量控制中的有效性 (Ye 等人,2012)。另一个例子是开发和验证了一种用于确定新型抗惊厥药中相关物质的 HPLC 方法,突出了药物分析的进展 (Severina 等人,2021)。
作用机制
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling pathways, controlling cell growth, differentiation, and metabolism.
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they control.
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can disrupt several cellular processes, including cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can disrupt cell signaling pathways, potentially leading to the inhibition of cell growth and differentiation .
属性
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-15-6-7-18(24-23-15)25-10-12-26(13-11-25)19(27)16-4-2-5-17(14-16)28-20-21-8-3-9-22-20/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBNMXBVGHUPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。